molecular formula C11H12N2S B602035 Levamisole Impurity B CAS No. 20406-02-4

Levamisole Impurity B

Cat. No.: B602035
CAS No.: 20406-02-4
M. Wt: 204.30
Attention: For research use only. Not for human or veterinary use.
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Description

Levamisole Impurity B, chemically known as 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole, is a degradation product of Levamisole, an anthelmintic drug. Levamisole has been widely used in veterinary medicine and as an immunomodulatory agent in humans. The presence of impurities such as this compound is significant in pharmaceutical research and quality control to ensure the safety and efficacy of the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: Levamisole Impurity B can be synthesized from Levamisole through various chemical reactions. One common method involves the degradation of Levamisole under specific conditions. For example, Levamisole can undergo hydrolysis in aqueous solutions, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out using controlled degradation processes. These processes involve the use of specific reagents and conditions to ensure the selective formation of the impurity. The reaction conditions typically include controlled pH, temperature, and the presence of specific catalysts .

Chemical Reactions Analysis

Types of Reactions: Levamisole Impurity B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

The mechanism of action of Levamisole Impurity B is not well-documented. it is believed to exert its effects through similar pathways as Levamisole. Levamisole acts as a nicotinic acetylcholine receptor agonist, leading to muscle paralysis in parasitic worms. It also has immunomodulatory effects, which are thought to be mediated through the activation of T-cells and modulation of cytokine production .

Comparison with Similar Compounds

Uniqueness of Levamisole Impurity B: this compound is unique due to its specific chemical structure and formation as a degradation product. Its presence in pharmaceutical formulations can indicate the stability and quality of the product. Unlike Levamisole and its enantiomers, this compound is primarily of interest in the context of impurity profiling and quality control .

Properties

CAS No.

20406-02-4

Molecular Formula

C11H12N2S

Molecular Weight

204.30

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

3-Styryl-thiazolidin-2-ylideneamine

Origin of Product

United States

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